molecular formula C5H9NOS B12926904 (2R)-2-hydroxy-4-methylsulfanylbutanenitrile

(2R)-2-hydroxy-4-methylsulfanylbutanenitrile

Cat. No.: B12926904
M. Wt: 131.20 g/mol
InChI Key: VWWOJJANXYSACS-RXMQYKEDSA-N
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Description

(2R)-2-hydroxy-4-methylsulfanylbutanenitrile is an organic compound characterized by the presence of a hydroxyl group, a methylsulfanyl group, and a nitrile group attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-hydroxy-4-methylsulfanylbutanenitrile typically involves the reaction of 2-hydroxybutanenitrile with methylthiol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the process. Additionally, advanced purification techniques, such as crystallization and high-performance liquid chromatography, are employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-hydroxy-4-methylsulfanylbutanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine, which can further react to form various derivatives.

    Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions to form different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-2-hydroxy-4-methylsulfanylbutanenitrile has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-2-hydroxy-4-methylsulfanylbutanenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. The methylsulfanyl group can undergo oxidation or substitution reactions, leading to the formation of reactive intermediates that can interact with various cellular components.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-hydroxy-4-methylsulfanylbutanoate: Similar structure but with a carboxylate group instead of a nitrile group.

    (2R)-2-hydroxy-4-methylsulfanylbutanamide: Similar structure but with an amide group instead of a nitrile group.

Uniqueness

(2R)-2-hydroxy-4-methylsulfanylbutanenitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential applications compared to its analogs with carboxylate or amide groups. The combination of hydroxyl, methylsulfanyl, and nitrile groups in a single molecule provides a versatile platform for chemical modifications and functionalization.

Properties

Molecular Formula

C5H9NOS

Molecular Weight

131.20 g/mol

IUPAC Name

(2R)-2-hydroxy-4-methylsulfanylbutanenitrile

InChI

InChI=1S/C5H9NOS/c1-8-3-2-5(7)4-6/h5,7H,2-3H2,1H3/t5-/m1/s1

InChI Key

VWWOJJANXYSACS-RXMQYKEDSA-N

Isomeric SMILES

CSCC[C@H](C#N)O

Canonical SMILES

CSCCC(C#N)O

Origin of Product

United States

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